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Application Notes and Protocols: The Development and Clinical Use of Gemtuzumab Ozogamicin (Mylotarg)

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Compound of Interest		
Compound Name:	Calicheamicin	
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Introduction

Gemtuzumab ozogamicin (GO), marketed as Mylotarg, is an antibody-drug conjugate (ADC) that represents a significant targeted therapy for acute myeloid leukemia (AML).[1][2][3] It consists of a humanized anti-CD33 monoclonal antibody (hP67.6) covalently linked to N-acetyl-gamma **calicheamicin**, a potent cytotoxic agent.[4] The CD33 antigen (a sialic acid-dependent glycoprotein) is expressed on the surface of leukemic blasts in over 80% of patients with AML, but is absent from pluripotent hematopoietic stem cells, making it an ideal therapeutic target.[4] [5] This document provides a detailed overview of its mechanism of action, clinical development, and key experimental protocols relevant to its study.

Mechanism of Action

The therapeutic effect of gemtuzumab ozogamicin is a multi-step process that leverages the specificity of the antibody to deliver a potent cytotoxic payload directly to cancer cells.

- Target Binding: The gemtuzumab antibody component specifically binds to the CD33 antigen on the surface of AML cells.[4][5][6]
- Internalization: Upon binding, the ADC-CD33 complex is internalized by the cell through endocytosis.[3][4][6][7]



- Payload Release: Inside the cell, the complex is trafficked to the lysosome. The acidic
 environment of the lysosome hydrolyzes the linker, releasing the calicheamicin derivative
 from the antibody.[3][4][7]
- Activation & DNA Damage: Once released, the N-acetyl-gamma calicheamicin derivative is activated and translocates to the nucleus. It binds to the minor groove of the DNA, causing site-specific double-strand breaks.[4][6][8]
- Apoptosis: The extensive and irreparable DNA damage triggers cell cycle arrest and programmed cell death (apoptosis), leading to the elimination of the leukemic cell.[5][6][7][8]

Mechanism of action for gemtuzumab ozogamicin.

Application Notes Clinical Development and Efficacy

Gemtuzumab ozogamicin was first granted accelerated approval by the FDA in 2000 for older patients with relapsed AML. However, it was voluntarily withdrawn from the market in 2010 after a confirmatory trial raised concerns about increased early mortality and failed to show a significant survival benefit.[4] Subsequent investigator-led clinical trials, using lower, fractionated dosing schedules, demonstrated a more favorable benefit-risk profile, leading to its re-approval in 2017.[3][4][7]

Key clinical trials supporting the efficacy of the revised dosing strategy are summarized below.

Table 1: Efficacy Data from Pivotal Clinical Trials of Gemtuzumab Ozogamicin



Trial Name	Patient Population	Treatment Arms	Key Efficacy Endpoints & Results	Reference
ALFA-0701	Newly diagnosed de novo AML (50-70 years)	GO + DA: Gemtuzumab Ozogamicin (3 mg/m² Days 1, 4, 7) + Daunorubicin/Cyt arabine DA (Control): Daunorubicin/Cyt arabine alone	Median Event- Free Survival (EFS): 17.3 months vs. 9.5 months (HR: 0.56, P < .001) 2-Year EFS: 40.8% vs. 17.1% (HR: 0.58, P=0.0003) 2- Year Overall Survival (OS): 53.2% vs. 41.9% (HR: 0.69, P=0.0368)	[3][5][9][10][11] [12]
AML-19	Newly diagnosed AML (>60 years), unfit for intensive chemotherapy	GO: Gemtuzumab Ozogamicin monotherapy BSC (Control): Best Supportive Care	Median Overall Survival (OS): 4.9 months vs. 3.6 months (HR: 0.69, P=0.005) 1-Year OS: 24.3% vs. 9.7%	[3][9][13][14]
MyloFrance-1	Relapsed CD33+ AML (first relapse)	GO: Gemtuzumab Ozogamicin monotherapy (3 mg/m² Days 1, 4, 7)	Complete Remission (CR) Rate: 26% Median Relapse- Free Survival (RFS): 11.6 months	[2][3][9][15]
AAML0531	Newly diagnosed pediatric AML (<29 years)	GO + Chemo: Gemtuzumab Ozogamicin +	5-Year Event- Free Survival (EFS): 48% vs.	[1][4][6][16]







Standard 29% (P=0.003)
Chemotherapy in KMT2A-r
Chemo (Control): subset 5-Year
Standard Relapse Risk
Chemotherapy (RR): 40% vs.
alone 66% (P=0.001)
in KMT2A-r

subset

DA: Daunorubicin and Cytarabine; BSC: Best Supportive Care; HR: Hazard Ratio; KMT2A-r: KMT2A-rearranged.

Approved Indications

As of the latest FDA updates, gemtuzumab ozogamicin is indicated for:

- Newly-diagnosed CD33-positive AML:
 - In combination with chemotherapy for adults.[17]
 - As a standalone treatment for adults.
 - For pediatric patients aged one month and older.[17]
- Relapsed or Refractory CD33-positive AML:
 - In adults and pediatric patients two years and older.[17]

Toxicity Profile

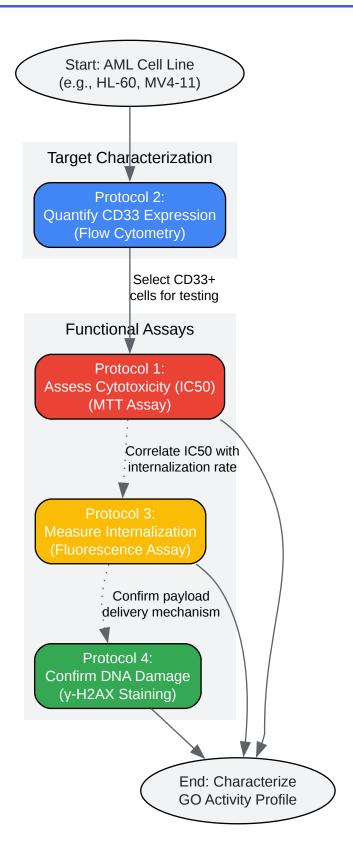
The most significant toxicity associated with gemtuzumab ozogamicin is hepatotoxicity, including the risk of severe or fatal hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS).[4] This risk was a primary factor in its initial market withdrawal. The revised, lower-dose fractionated schedule has been shown to mitigate this risk. Other common adverse events include prolonged cytopenias (especially thrombocytopenia), infection, hemorrhage, and infusion-related reactions.[4][11]



Experimental Protocols

The following protocols outline key methodologies for the preclinical and translational study of gemtuzumab ozogamicin.





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Workflow for preclinical evaluation of Gemtuzumab Ozogamicin.



Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of gemtuzumab ozogamicin required to inhibit the growth of CD33-positive AML cells by 50% (IC50).

Materials:

- CD33-positive AML cell line (e.g., HL-60, U937).
- Complete culture medium (e.g., RPMI-1640 + 10% FBS).
- Gemtuzumab ozogamicin (Mylotarg).
- Phosphate-Buffered Saline (PBS).
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[18]
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[18][19]
- 96-well flat-bottom plates.
- Microplate reader (570 nm wavelength).

Procedure:

- Cell Seeding: Harvest logarithmically growing cells. Perform a cell count and assess viability (e.g., via trypan blue). Dilute cells in complete medium and seed 100 μL into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 2-4 hours at 37°C, 5% CO2 to allow cells to settle.[20]
- Drug Preparation: Prepare a serial dilution of gemtuzumab ozogamicin in complete culture medium. Concentrations should span a range appropriate for determining the IC50.
- Treatment: Add 100 μL of the diluted gemtuzumab ozogamicin or control medium to the appropriate wells. Include wells with medium only (blank) and cells with drug-free medium (vehicle control).



- Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.[21]
- MTT Addition: Add 20 μL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[18]
 [19]
- Solubilization: Add 100 μ L of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[18][19]
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate
 cell viability as a percentage of the vehicle control. Plot the percentage of viability against the
 log of the drug concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Quantification of CD33 Surface Expression via Flow Cytometry

This protocol measures the level of CD33 antigen expression on the surface of AML cells.

Materials:

- AML cells (patient sample or cell line).
- Flow Cytometry Staining Buffer (e.g., PBS + 2% FBS).
- Fluorochrome-conjugated anti-human CD33 antibody (e.g., APC-conjugated).
- Fluorochrome-conjugated isotype control antibody.
- Viability dye (e.g., DAPI, Propidium Iodide).
- Flow cytometer.

Procedure:

Cell Preparation: Harvest 0.5-1 x 10⁶ cells per sample. Wash once with 2 mL of cold Flow
 Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes.



- Antibody Staining: Resuspend the cell pellet in 100 μL of staining buffer. Add the
 predetermined optimal concentration of the anti-CD33 antibody or the corresponding isotype
 control to the respective tubes.
- Incubation: Gently vortex and incubate for 20-30 minutes at 4°C in the dark.
- Washing: Add 2 mL of staining buffer to each tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat the wash step.
- Resuspension and Viability Staining: Resuspend the cell pellet in 300-500 μL of staining buffer. Add a viability dye according to the manufacturer's instructions just prior to analysis.
 [22]
- Data Acquisition: Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-50,000) from the single, viable cell gate.[23]
- Analysis: Analyze the data using appropriate software. Compare the Mean Fluorescence Intensity (MFI) or the percentage of positive cells between the CD33-stained sample and the isotype control to quantify expression.[22]

Protocol 3: Assessment of Gemtuzumab Ozogamicin Internalization

This protocol measures the rate of antibody-antigen complex internalization, a critical step for ADC efficacy.

Materials:

- CD33-positive AML cells.
- Unconjugated gemtuzumab (or anti-CD33 antibody).
- Secondary antibody: Fluorochrome-conjugated anti-human IgG.
- Complete culture medium.
- Acid Wash Buffer (e.g., glycine-HCl, pH 2.5) or Trypsin to strip surface-bound antibody.



- Flow Cytometry Staining Buffer.
- Flow cytometer.

Procedure:

- Primary Antibody Binding: Resuspend cells (1 x 10⁶ cells/tube) in ice-cold medium containing a saturating concentration of unconjugated gemtuzumab. Incubate on ice for 30-60 minutes to allow binding but prevent internalization.[25]
- Initiate Internalization: Wash cells twice with ice-cold PBS to remove unbound antibody. Resuspend the cells in pre-warmed (37°C) complete medium and transfer to a 37°C incubator. This marks time zero (T=0).
- Time Course: At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of cells and immediately place it on ice to stop internalization.
- Strip Surface Antibody: For each time point, divide the aliquot into two tubes. To one tube, add Acid Wash Buffer for 1-2 minutes on ice to strip remaining surface-bound antibody.
 Neutralize immediately with a large volume of cold medium. The other tube is left untreated (total bound antibody).
- Secondary Staining: Wash all samples with cold staining buffer. Add a fluorochrome-conjugated secondary antibody that detects the primary antibody (gemtuzumab). Incubate for 30 minutes on ice in the dark.
- Wash and Acquire: Wash cells twice with staining buffer, resuspend, and analyze by flow cytometry.
- Analysis: The MFI of the acid-washed sample represents the internalized antibody fraction.
 The MFI of the untreated sample represents the total (surface + internalized) antibody. The
 percentage of internalization at each time point can be calculated as: (MFI of acid-washed
 sample / MFI of untreated T=0 sample) * 100.

Protocol 4: Detection of DNA Double-Strand Breaks via y-H2AX Staining



This protocol uses immunofluorescence to visualize the phosphorylation of histone H2AX (y-H2AX), a marker for DNA double-strand breaks induced by **calicheamicin**.

Materials:

- AML cells cultured on glass coverslips or in chamber slides.
- Gemtuzumab ozogamicin.
- Fixation Solution (e.g., 4% Paraformaldehyde in PBS).
- Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS).
- Blocking Buffer (e.g., PBS + 1% BSA + 0.1% Tween-20).[26]
- Primary antibody: Rabbit or Mouse anti-phospho-Histone H2A.X (Ser139).[26][27]
- Secondary antibody: Fluorochrome-conjugated anti-Rabbit/Mouse IgG.
- Nuclear counterstain (e.g., DAPI).
- Fluorescence microscope.

Procedure:

- Cell Culture and Treatment: Seed cells onto coverslips and allow them to adhere. Treat the
 cells with gemtuzumab ozogamicin (at a concentration around the IC50) for a specified time
 (e.g., 24-48 hours). Include an untreated control.
- Fixation: Wash cells with PBS, then fix with 4% Paraformaldehyde for 15 minutes at room temperature.
- Permeabilization: Wash twice with PBS. Permeabilize cells with Permeabilization Buffer for 10-15 minutes at room temperature.[17]
- Blocking: Wash twice with PBS. Block non-specific binding by incubating with Blocking Buffer for 1 hour at room temperature.[26][27]



- Primary Antibody Incubation: Dilute the anti-γ-H2AX antibody in Blocking Buffer. Add the diluted antibody to the coverslips and incubate overnight at 4°C.[17][27]
- Secondary Antibody Incubation: Wash coverslips three times with PBS. Add the fluorochrome-conjugated secondary antibody (diluted in Blocking Buffer) and incubate for 1 hour at room temperature in the dark.
- Counterstaining and Mounting: Wash three times with PBS. Add DAPI solution for 5 minutes to stain the nuclei. Wash once more and mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Imaging and Analysis: Visualize the cells using a fluorescence microscope. γ-H2AX will appear as distinct foci within the nucleus. Quantify the number of foci per nucleus in treated versus control cells to measure the extent of DNA damage.[26]

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